3-(4-Chloro-3-fluorophenyl)pentan-3-ol
Overview
Description
3-(4-Chloro-3-fluorophenyl)pentan-3-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Chloro-3-fluorophenyl)-3-pentanone or 3-(4-Chloro-3-fluorophenyl)pentanoic acid.
Reduction: Formation of 3-(4-Chloro-3-fluorophenyl)pentane.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)pentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-pentanol
- 3-(4-Fluorophenyl)-3-pentanol
- 3-(4-Bromophenyl)-3-pentanol
Uniqueness
3-(4-Chloro-3-fluorophenyl)pentan-3-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)pentan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8/h5-7,14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIQBHJQRIDKLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)Cl)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257005 | |
Record name | 4-Chloro-α,α-diethyl-3-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379369-43-3 | |
Record name | 4-Chloro-α,α-diethyl-3-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379369-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α,α-diethyl-3-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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